molecular formula C12H16BrNO3 B1389849 2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide CAS No. 1138442-48-4

2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide

Cat. No.: B1389849
CAS No.: 1138442-48-4
M. Wt: 302.16 g/mol
InChI Key: LCQOJLHYRBDQFY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of haloacetamide chemistry, which has its roots in early twentieth-century synthetic organic chemistry. The fundamental bromoacetamide scaffold was first explored systematically as researchers sought to understand the reactivity patterns of alpha-halogenated carbonyl compounds. The progression from simple bromoacetamide derivatives to more complex substituted variants reflects the ongoing refinement of synthetic methodologies and the increasing sophistication of molecular design strategies in pharmaceutical and chemical biology research.

The specific compound this compound was first documented in chemical databases in 2010, as evidenced by its creation date in the PubChem repository. This relatively recent appearance in the literature reflects the evolution of synthetic capabilities that allow for the precise incorporation of complex ether linkages into aromatic acetamide frameworks. The compound represents a convergence of several synthetic traditions, including haloacetamide chemistry, aromatic amide formation, and polyether synthesis methodologies.

The development of this particular structure likely emerged from medicinal chemistry efforts seeking to optimize the physicochemical properties of bromoacetamide derivatives. The incorporation of the ethoxyethoxy substituent reflects a common strategy in drug design known as chain extension or linker modification, where additional functional groups are introduced to modulate solubility, membrane permeability, or target selectivity. This approach has proven particularly valuable in the development of chemical probes and research tools where precise control over molecular properties is essential.

Significance in Organic Chemistry and Chemical Biology

The significance of this compound in contemporary chemical research stems from its membership in the broader class of haloacetamide compounds, which have demonstrated considerable utility as reactive intermediates and chemical probes. Haloacetamides, including brominated variants, have established themselves as essential tools in chemical biology due to their ability to undergo selective alkylation reactions with nucleophilic residues in biological macromolecules. The electrophilic nature of the alpha-bromo carbonyl functionality enables these compounds to form covalent bonds with cysteine residues in proteins, making them valuable for protein modification and cross-linking applications.

Research has demonstrated that haloacetamide-based compounds exhibit superior properties compared to alternative alkylating agents in certain applications. Specifically, haloacetamides do not undergo hydrolysis under physiological conditions, display enhanced residue specificity, and produce more homogeneous cross-linked products, facilitating improved identification and quantitation in analytical procedures. These characteristics make this compound potentially valuable as a specialized chemical probe for protein studies and bioconjugation applications.

The ethoxyethoxy substituent pattern in this compound provides additional functionality that may enhance its utility in biological systems. Polyethylene glycol-like chains are known to improve water solubility and reduce non-specific binding interactions, properties that are highly desirable in chemical probe design. Furthermore, the extended ether linkage may provide conformational flexibility that allows the compound to access binding sites that would be inaccessible to more rigid analogs.

In the context of synthetic organic chemistry, bromoacetamide derivatives serve as versatile building blocks for the construction of more complex molecular architectures. The compound can participate in nucleophilic substitution reactions, coupling reactions, and cyclization processes, making it a valuable intermediate in multi-step synthetic sequences. The presence of both electrophilic and nucleophilic sites within the same molecule provides opportunities for regioselective transformations and the development of novel synthetic methodologies.

Taxonomic Classification in Chemical Nomenclature

The systematic classification of this compound within established chemical nomenclature systems provides insight into its structural relationships and chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's official name is this compound, which systematically describes each structural element and their connectivity.

Classification Category Designation Structural Basis
Primary Functional Group Acetamide N-substituted acetyl amide
Halogen Substituent 2-Bromo Bromine at alpha position
Aromatic Substituent Phenyl Benzene ring attachment
Ether Linkage Ethoxyethoxy Two-unit polyether chain
Molecular Class Haloacetamide Alpha-halogenated amide

The compound belongs to the broader chemical class of haloacetamides, which are characterized by the presence of a halogen atom attached to the carbon adjacent to the carbonyl group in an acetamide framework. Within this class, bromoacetamides represent a significant subgroup due to the favorable balance between reactivity and stability provided by the bromine substituent. The bromine atom is sufficiently electrophilic to participate in nucleophilic substitution reactions while being less reactive than the corresponding iodoacetamide analogs, providing better handling characteristics and storage stability.

The phenylacetamide portion of the molecule places it within the phenylacetamide family, a well-established group of compounds with diverse biological activities. The substitution pattern on the phenyl ring, specifically the 2-(2-ethoxyethoxy) group, creates a unique subclass within this family. This substitution pattern can be systematically described using the Chemical Abstracts Service registry system, which assigns the compound the unique identifier 1138442-48-4.

From a stereochemical perspective, the compound contains no chiral centers, classifying it as an achiral molecule. This characteristic simplifies its synthesis and analytical characterization while eliminating potential complications related to enantiomeric purity in biological applications. The absence of stereochemical complexity also facilitates its use as a chemical probe, as researchers need not consider enantiomeric effects in their experimental designs.

The molecular connectivity can be systematically represented using the Simplified Molecular Input Line Entry System, which provides the string CCOCCOC1=CC=CC=C1NC(=O)CBr. This representation captures the complete structural information in a format suitable for computational chemistry applications and database searches. The International Chemical Identifier system provides additional structural encoding through the identifier InChI=1S/C12H16BrNO3/c1-2-16-7-8-17-11-6-4-3-5-10(11)14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15), which includes stereochemical and tautomeric information.

Properties

IUPAC Name

2-bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-2-16-7-8-17-11-6-4-3-5-10(11)14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQOJLHYRBDQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide with related compounds:

Compound Name Substituent Position & Group Molecular Weight (g/mol) logP* Solubility (Polarity) Key Structural Features
This compound 2-(2-ethoxyethoxy)phenyl ~302.12† ~2.1 Moderate (polar ether) Flexible ethoxyethoxy chain
2-Bromo-N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl 258.12 ~2.8 Low (single ether) Planar phenyl ring
2-Bromo-N-(2-chlorophenyl)acetamide 2-chlorophenyl 232.66 ~3.2 Very low Halogen (Cl) enhances lipophilicity
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide 3-hexyloxyphenyl 314.22 ~4.2 Very low Long alkyl chain increases logP
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-bromophenyl, 2-thienyl 310.19 ~3.5 Low (thienyl) Heteroaromatic thiophene ring

*logP values estimated based on substituent contributions. †Calculated from molecular formula C₁₂H₁₆BrNO₃.

Key Observations :

  • The ethoxyethoxy group in the target compound improves water solubility compared to simple ethoxy or alkyl-substituted analogs .
  • Halogen substituents (Br, Cl) increase molecular weight and lipophilicity but reduce solubility .

Crystallographic and Spectroscopic Insights

  • Planarity : In 2-bromoacetamide derivatives, the bromine atom lies slightly out of the amide plane (0.374 Å), while chloro analogs exhibit greater planarity . This subtle distortion may influence crystal packing and stability.
  • Spectroscopic Signatures : NMR data for similar compounds (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) show characteristic peaks for the acetamide NH (~10 ppm in ¹H NMR) and carbonyl C=O (~165 ppm in ¹³C NMR) .

Biological Activity

2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and chemical biology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the presence of a bromine atom and an amide functional group, which are crucial for its reactivity and interaction with biological targets. The synthesis typically involves acylation reactions using starting materials like 4-(2-ethoxyethoxy)aniline and bromoacetyl bromide under controlled conditions, often utilizing solvents such as dichloromethane and bases like triethylamine for optimal yield.

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can modulate the function of these proteins, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated that halogenated phenyl rings significantly enhance antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to increased lipophilicity, which facilitates membrane penetration .

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(4-fluorophenyl)-2-chloroacetamideHighLowModerate
This compoundTBDTBDTBD

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer properties. Research into inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator in cell division often overexpressed in cancers, indicates that similar compounds can effectively inhibit Plk1 activity . The structure-activity relationship (SAR) studies show that modifications on the phenyl ring can significantly alter potency, suggesting that this compound may also exhibit selective inhibition against cancer cell lines.

Case Studies

  • Proteomics Research : In proteomics applications, this compound has been utilized to study protein interactions and functions, contributing to our understanding of cellular mechanisms at a molecular level .
  • Medicinal Chemistry Applications : The compound has been explored as a potential lead in drug development due to its favorable properties for further modification and optimization in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide with high purity?

  • Methodology : Bromoacetamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of precursor acetamides using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) can yield target compounds. Purification via column chromatography with solvent gradients (e.g., 30–50% ethyl acetate/petroleum ether) improves purity .
  • Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., acetonitrile with weak bases like K₂CO₃) to enhance yields (typically 70–86%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethoxyethoxy group at C2 of the phenyl ring) and bromoacetamide connectivity.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak alignment with theoretical values).
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
    • Validation : Cross-reference spectral data with literature or computational predictions (e.g., ChemDraw simulations) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assays :

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to structural similarities to benzylpenicillin derivatives .
  • Enzyme Inhibition : Test anticoagulant activity via factor Xa/IXa inhibition assays, given structural parallels to anticoagulant acetamides .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Approach : Perform single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, XRD analysis of analogous compounds revealed planar acetamide moieties and halogen bonding from bromine, influencing solubility and reactivity .
  • Applications : Use crystallography to validate computational docking models (e.g., anti-COVID-19 protease binding) .

Q. What strategies address contradictory bioactivity results across different studies?

  • Resolution :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.
  • Structural Analog Comparison : Compare results with derivatives (e.g., 2-iodo or methoxy-substituted analogs) to isolate substituent effects .

Q. How do substituents on the phenyl ring influence pharmacological properties?

  • SAR Insights :

  • Ethoxyethoxy Group : Enhances solubility and bioavailability via hydrophilic interactions.
  • Bromine Atom : Increases electrophilicity, potentially improving enzyme inhibition (e.g., thrombin or glucokinase) .
    • Experimental Design : Synthesize analogs (e.g., replacing bromine with iodine) and compare activity in enzyme inhibition assays .

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

  • Reaction Pathways : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). Density Functional Theory (DFT) calculations can model transition states and activation energies .
  • Kinetic Studies : Monitor reactions via HPLC to determine rate constants under varying conditions (e.g., solvent polarity, temperature) .

Q. How can impurities be quantified and controlled during synthesis?

  • Analytical Methods :

  • HPLC with UV Detection : Use reverse-phase columns (C18) and gradient elution to separate impurities (e.g., de-brominated byproducts).
  • Reference Standards : Compare retention times with certified impurities (e.g., EP-listed acetamide derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide
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